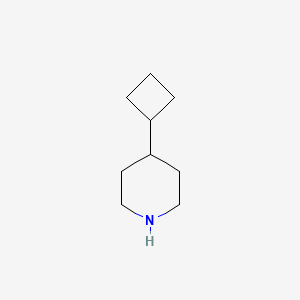

4-Cyclobutylpiperidine

Description

4-Cyclobutylpiperidine is a piperidine derivative characterized by a cyclobutyl substituent at the 4-position of the piperidine ring. This structural motif imparts unique steric and electronic properties, making it a valuable building block in pharmaceutical and agrochemical research. The compound is commercially available (e.g., CymitQuimica offers 50 mg for €568.00 and 500 mg for €1,558.00) and is utilized in synthetic chemistry for developing bioactive molecules .

Properties

IUPAC Name |

4-cyclobutylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-8(3-1)9-4-6-10-7-5-9/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOQDRUYWDSXME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Cyclobutylpiperidine can be achieved through several routes. One common method involves the use of Wittig reactions, where cyclobutyl-containing starting materials are reacted with piperidine derivatives . The reaction conditions typically involve the use of strong bases and solvents such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Cyclobutylpiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Cyclobutylpiperidine has several scientific research applications:

Biology: In biological research, it is used to study the interactions of piperidine derivatives with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-Cyclobutylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclobutyl group can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The key differentiating feature among piperidine derivatives lies in their substituents. Below is a structural comparison:

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Cyclobutylpiperidine | Cyclobutyl (C₄H₇) | C₉H₁₇N | ~139* |

| 4-Benzylpiperidine | Benzyl (C₆H₅CH₂) | C₁₂H₁₇N | 175.28 |

| 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl | Oxadiazole-cyclobutyl-methyl | C₁₃H₂₁ClN₄O | 308.79 (calculated) |

*Estimated based on molecular formula.

The oxadiazole-containing derivative combines cyclobutyl strain with a heterocyclic moiety, enhancing electronic diversity .

Physicochemical Properties

- This compound : The cyclobutyl group reduces solubility in polar solvents compared to benzyl derivatives but improves lipid membrane permeability due to its aliphatic nature.

- 4-[(3-Cyclobutyl-oxadiazolyl)methyl]piperidine HCl : The oxadiazole ring introduces hydrogen-bonding capability and polarity, improving water solubility in its hydrochloride form .

Biological Activity

4-Cyclobutylpiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a cyclobutyl group attached at the 4-position. This unique structure contributes to its biological properties and interactions with various molecular targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research suggests that it may modulate the activity of certain proteins, leading to various physiological effects. For example, compounds with similar piperidine structures have demonstrated inhibitory effects on Bcl-2 family proteins, which are crucial in regulating apoptosis (programmed cell death) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Modifications to the piperidine ring or substituents can significantly influence its potency and selectivity against specific targets. For instance, variations in linker length or the introduction of additional functional groups have been shown to enhance biological activity in related compounds .

| Compound | Structure | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 45 | Bcl-2 inhibition |

| Compound B | Structure B | 1 | Enhanced potency |

| This compound | This compound | TBD | TBD |

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays. These studies typically assess the compound's ability to inhibit specific enzymes or receptors associated with disease pathways. For example, a study demonstrated that modifications to the piperidine structure could lead to significant increases in potency against cancer cell lines .

Case Studies

Case studies involving this compound often focus on its therapeutic potential in treating various conditions, including cancer and neurodegenerative diseases. One notable case study explored its effects on cell viability in leukemia models, showing promising results that warrant further investigation into its clinical applications .

Future Directions

Research into this compound is ongoing, with a focus on elucidating its full range of biological activities and optimizing its chemical structure for enhanced efficacy. Future studies may explore:

- In Vivo Efficacy : Assessing the compound's effectiveness in animal models to better understand its pharmacokinetics and therapeutic potential.

- Target Identification : Identifying specific molecular targets that interact with this compound to clarify its mechanisms of action.

- Combination Therapies : Investigating the potential for synergistic effects when used in combination with other therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.